3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid
Description
BenchChem offers high-quality 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-oxo-3-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10(2)11-3-5-12(6-4-11)18-14(22)9-26-17-19-16(25)13(20-21-17)7-8-15(23)24/h3-6,10H,7-9H2,1-2H3,(H,18,22)(H,23,24)(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSVQUPKWUMOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid is a derivative of the triazole scaffold, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a triazole ring fused with a propanoic acid moiety, along with a phenyl group substituted with an isopropyl group and a sulfanyl group.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For example, studies have reported that triazole compounds can inhibit the growth of various pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Triazoles have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
The biological activity of 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could modulate the activity of specific receptors related to inflammation or cell survival.
- Oxidative Stress Modulation : The antioxidant properties associated with some triazoles may contribute to their therapeutic effects by reducing oxidative stress in cells.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to 3-{5-Hydroxy...} exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .
Study 2: Anticancer Activity
In vitro tests demonstrated that triazole derivatives could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .
Data Tables
Scientific Research Applications
Medicinal Properties
The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid have been shown to be effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Antitumor Effects : The compound's structural features suggest potential antitumor activity. A study on related triazole derivatives indicated cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values significantly lower than established chemotherapeutics .
Case Study 1: Antimicrobial Activity
A recent study synthesized various triazole derivatives and assessed their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications in the triazole structure enhanced antibacterial activity significantly. For example, compounds with electron-donating groups on the phenyl ring showed increased potency against MRSA .
Case Study 2: Antitumor Screening
In another investigation focused on anticancer properties, compounds structurally related to 3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid were screened against various cancer cell lines. The study found that specific derivatives exhibited high cytotoxicity with IC50 values lower than those of conventional treatments like sorafenib .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; potential for development as new antibiotics. |
| Antitumor | Exhibits cytotoxicity against cancer cell lines; potential for use in cancer therapy. |
| Enzyme Inhibition | May inhibit key enzymes involved in pathogen survival and cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
